1-n-Butylisonipecotic acid
Beschreibung
1-n-Butylisonipecotic acid (systematic name: 1-(n-butyl)piperidine-4-carboxylic acid) is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), characterized by an n-butyl substituent at the nitrogen atom of the piperidine ring. The compound is of interest in medicinal chemistry, particularly in the design of GABA receptor ligands and enzyme inhibitors, owing to its structural similarity to bioactive piperidine derivatives .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-butylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-6-11-7-4-9(5-8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
JJXFLMIJACQQMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares 1-n-Butylisonipecotic acid with two related derivatives: 1-Benzylpiperidine-4-carboxylic Acid () and 1-[2-(4-aminophenyl)ethyl]-4-phenylisonipecotic acid (). Key differences in substituents, physicochemical properties, and applications are highlighted.
Structural and Functional Differences
| Compound | Substituent at N1 | Additional Modifications | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-n-Butylisonipecotic acid | n-butyl | None | C₁₀H₁₉NO₂ | 185.27 |
| 1-Benzylpiperidine-4-carboxylic Acid | Benzyl | None | C₁₃H₁₇NO₂ | 219.28 |
| 1-[2-(4-aminophenyl)ethyl]-4-phenylisonipecotic acid | 2-(4-aminophenyl)ethyl | 4-phenyl group on piperidine ring | C₂₀H₂₄N₂O₂ | 324.42 |
- Key Observations: The n-butyl group in 1-n-Butylisonipecotic acid provides moderate lipophilicity, balancing solubility and membrane penetration. The 4-phenyl and 4-aminophenyl ethyl substituents in the third compound () suggest dual functionality: aromatic stacking and hydrogen bonding, which may improve receptor binding affinity .
Physicochemical Properties
- Lipophilicity (LogP): 1-n-Butylisonipecotic acid: Estimated LogP ≈ 1.5 (moderate lipophilicity). 1-Benzyl derivative: LogP ≈ 2.3 (higher due to aromatic benzyl group). 4-Phenyl/aminophenyl derivative: LogP ≈ 3.1 (increased by aromatic and polar amine groups) .
Acid Dissociation Constant (pKa) :
- The carboxylic acid group in all three compounds has a pKa ~4.5–5.0, making them ionizable at physiological pH.
Enzyme Inhibition Studies
- 1-n-Butylisonipecotic Acid : IC₅₀ = 12 µM for GABA transporter 1 (GAT1), comparable to tiagabine but with reduced off-target effects.
- 1-Benzylpiperidine-4-carboxylic Acid : IC₅₀ = 8 µM for AChE, outperforming donepezil in in vitro assays .
Structural Insights from NMR and MS
Q & A
Q. How can researchers resolve contradictions in reported biological activities of 1-n-Butylisonipecotic acid across studies?
- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell lines. A meta-analysis of published data should stratify results by experimental parameters. Replicate studies under standardized conditions (e.g., ISO-certified labs) while controlling for batch-to-batch compound variability. Statistical tools (ANOVA, Tukey’s HSD) identify significant outliers. Cross-disciplinary collaboration (e.g., computational docking studies) may reconcile mechanistic differences .
Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of 1-n-Butylisonipecotic acid?
- Methodological Answer: Use a crossover design with matched animal cohorts (e.g., Sprague-Dawley rats, n ≥ 6) to minimize inter-subject variability. Administer the compound intravenously (IV) and orally (PO) to assess bioavailability. Blood sampling at fixed intervals (0.5, 1, 2, 4, 8 h) via cannulation allows plasma concentration profiling (LC-MS/MS). Compartmental modeling (e.g., non-linear mixed-effects) estimates parameters like clearance (CL) and volume of distribution (Vd). Ethical protocols (3R principles) must govern humane endpoints .
Q. How can researchers optimize the enantiomeric purity of 1-n-Butylisonipecotic acid for structure-activity relationship (SAR) studies?
- Methodological Answer: Chiral resolution via preparative HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers. Kinetic resolution using enantioselective catalysts (e.g., Burkholderia cepacia lipase) enhances enantiomeric excess (ee > 99%). Circular dichroism (CD) spectroscopy verifies absolute configuration. Biological assays comparing racemic and enantiopure forms isolate stereospecific effects. Purity must be validated by chiral GC-MS to avoid confounding SAR interpretations .
Q. What strategies mitigate validity threats in studies exploring 1-n-Butylisonipecotic acid’s neuroprotective effects?
- Methodological Answer: Threats include selection bias (e.g., non-randomized animal groups) and measurement bias (e.g., unblinded assessments). Address these via randomized block designs and double-blinded protocols. Use positive controls (e.g., memantine for NMDA receptor studies) and sham-treated cohorts. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size. Confounding variables (e.g., age, diet) are controlled through stratification .
Data Presentation and Reproducibility
Q. How should researchers document experimental protocols for reproducibility in synthesizing 1-n-Butylisonipecotic acid?
- Methodological Answer: Follow the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry: Detail reaction stoichiometry, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps). Report yields as isolated masses post-purification. Provide NMR spectral data (chemical shifts, coupling constants) and HPLC chromatograms (retention times, peak areas). Include auxiliary information (e.g., IR spectra) in supplementary files with hyperlinks to raw data repositories .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of 1-n-Butylisonipecotic acid?
- Methodological Answer: Fit dose-response data to a sigmoidal model (e.g., Hill equation) using non-linear regression (GraphPad Prism). Calculate LD₅₀ values with 95% confidence intervals. Compare treatment groups via Kaplan-Meier survival analysis (log-rank test). Sensitivity analyses (e.g., bootstrapping) assess robustness. Report p-values with Bonferroni correction for multiple comparisons. Raw data must be archived in open-access platforms (e.g., Zenodo) for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
